Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group attached to a sulfonyl amino moiety, which is further connected to a benzene ring substituted with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino groups are reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to yield the dimethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-{[(4-chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- Dimethyl 5-{[(4-bromophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- Dimethyl 5-{[(4-methylphenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
dimethyl 5-[(4-fluorophenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYPTWTYMKMOAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146985 | |
Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321531-71-9 | |
Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321531-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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